molecular formula C16H13N3O2 B8765618 1-([1,1'-Biphenyl]-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-([1,1'-Biphenyl]-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8765618
M. Wt: 279.29 g/mol
InChI Key: HZPMXYIKOKUPGH-UHFFFAOYSA-N
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Patent
US09290485B2

Procedure details

A mixture of 1-Biphenyl-4-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester (60 mg, 0.2 mmol) and lithiumhydroxide-hydrate (35 mg, 0.8 mmol) in 4 mL MeOH and 2 mL water was stirred at 80° C. for 2 h. The mixture was evaporated in vacuo, extracted with hexane and the aq. layer was acidified with 1 N aq. HCl. After extraction with ethyl acetate, the organic layer was dried over MgSO4, and evaporated to yield the crude product which was used in the next step without further purification. 1H-NMR (DMSO-d6, 400 MHz) 8.83 (s, 1H), 7.65-7.70 (m, 4H), 7.38-7.49 (m, 5H), 5.70 (s, 2H).
Name
1-Biphenyl-4-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester
Quantity
60 mg
Type
reactant
Reaction Step One
Name
lithiumhydroxide-hydrate
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[N:7][N:8]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[CH:13][CH:12]=2)[CH:9]=1)=[O:4].O.[OH-].[Li+]>CO.O>[C:14]1([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:13]=[CH:12][C:11]([CH2:10][N:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[N:6]=[N:7]2)=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
1-Biphenyl-4-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester
Quantity
60 mg
Type
reactant
Smiles
COC(=O)C=1N=NN(C1)CC1=CC=C(C=C1)C1=CC=CC=C1
Name
lithiumhydroxide-hydrate
Quantity
35 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CN1N=NC(=C1)C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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